2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride
CAS No.:
Cat. No.: VC13891149
Molecular Formula: C12H19ClN2O
Molecular Weight: 242.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClN2O |
|---|---|
| Molecular Weight | 242.74 g/mol |
| IUPAC Name | 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C12H18N2O.ClH/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4;/h5-7H,8H2,1-4H3,(H,13,15);1H |
| Standard InChI Key | XTDWIQVRTSWGML-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN(C)C.Cl |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is formally designated as 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride under IUPAC rules . Its molecular formula is C₁₄H₂₅ClN₂O₂, corresponding to a molar mass of 288.81 g/mol . The hydrochloride salt formation introduces a chloride counterion, enhancing water solubility compared to the free base.
Structural Elucidation
The core structure comprises three distinct moieties:
-
A 2,6-dimethylphenyl group providing steric hindrance and lipophilicity.
-
An acetamide linkage (-NH-C(=O)-CH₂-) serving as the pharmacophore.
-
A dimethylamino group (-N(CH₃)₂) contributing to basicity and membrane interaction.
The crystalline solid adopts a monohydrate form in its hydrochloride salt, as evidenced by X-ray diffraction studies . The InChIKey YECIFGHRMFEPJK-UHFFFAOYSA-N uniquely identifies its stereoelectronic configuration .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 75–79°C | |
| Water Solubility | 50 mg/mL | |
| LogP (Partition Coefficient) | 5.92 | |
| pKa | 7.9 (estimated for free base) |
Synthesis and Manufacturing
Reaction Pathway
The synthesis begins with 2-chloro-N-(2',6'-dimethylphenyl)acetamide, which undergoes nucleophilic substitution with methylamine in tetrahydrofuran (THF) at 0°C . Following filtration and solvent evaporation, the intermediate free base is treated with 1N HCl to precipitate the hydrochloride salt .
Key Reaction Steps:
-
Alkylation:
-
Salt Formation:
Optimization and Yield
The process achieves a 67% yield under optimized conditions:
Pharmacological Profile
Mechanism of Action
As a sodium channel blocker, the compound inhibits depolarization in sensory neurons, preventing action potential propagation . Its dimethylamino group facilitates binding to the channel’s intracellular domain, while the lipophilic aromatic ring enhances membrane permeability.
Pharmacokinetics
-
Absorption: Rapid via mucosal membranes; peak plasma concentrations in 20–30 minutes.
-
Metabolism: Hepatic CYP3A4-mediated N-dealkylation to inactive metabolites .
-
Excretion: Primarily renal (70%), with minor biliary elimination .
Therapeutic Applications
-
Local Anesthesia: Used in infiltrative and topical formulations (e.g., S-Caine Patch) .
-
Combination Therapy: Synergistic with tetracaine for prolonged dermal analgesia .
-
Veterinary Use: Off-label applications in feline and canine surgical procedures.
Emerging Research and Innovations
Nanostructured Carriers
Encapsulation in liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances transdermal delivery, reducing systemic absorption by 40% .
Stereoselective Synthesis
Chiral resolution techniques have isolated enantiomers with differential binding affinities to Nav1.7 channels, offering potential for targeted pain therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume